4-(1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazol-2-yl)-1-phenethylpyrrolidin-2-one
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Overview
Description
4-(1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazol-2-yl)-1-phenethylpyrrolidin-2-one is a useful research compound. Its molecular formula is C26H30N4O2 and its molecular weight is 430.552. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activity
Novel imidazo[1,2-a]pyridine-3-carboxamide derivatives, similar in structure to the compound of interest, have shown considerable activity against drug-sensitive and resistant Mycobacterium tuberculosis (MTB) strains. These compounds, such as those explored by Lv et al. (2017), demonstrate the potential for developing new antimycobacterial agents (Lv et al., 2017).
Chemical Synthesis and Characterization
Research by Goli-Garmroodi et al. (2015) has contributed to the synthesis of novel benzo[4,5]imidazo[1,2-a]pyridine derivatives through reactions involving similar compounds, highlighting a method for producing these derivatives in good to excellent yields (Goli-Garmroodi et al., 2015).
Biological Applications
A study on N-substituted derivatives of a compound structurally related to the one found moderate to significant antibacterial activity. This research underscores the potential utility of such compounds in developing new antibacterial agents (Khalid et al., 2016).
Electolyte Applications for Batteries
In another study, the thermal stability, ionic conductivity, and other key parameters of imidazolium, pyrrolidinium, and piperidinium room temperature ionic liquids (RTILs) were characterized. Although not directly related to the compound , this research highlights the broader context of how structurally similar compounds can be used in applications such as lithium–oxygen battery electrolytes (Knipping et al., 2018).
Anti-leukemic Activity
The synthesis and characterization of a compound showing cytotoxic potential against leukemia cell lines further demonstrate the diverse potential applications of such compounds in medical research, providing a foundation for future drug development (Guillon et al., 2018).
Mechanism of Action
Target of Action
Similar piperidine derivatives have been reported to target anaplastic lymphoma kinase (alk) and c-ros oncogene 1 kinase (ros1) .
Mode of Action
It can be inferred from related compounds that it may interact with its targets (such as alk and ros1) and inhibit their activity .
Biochemical Pathways
Inhibition of alk and ros1, as seen in similar compounds, can affect multiple signaling pathways involved in cell growth and survival .
Result of Action
Based on the targets of similar compounds, it can be inferred that the compound may inhibit cell growth and proliferation by targeting alk and ros1 .
Future Directions
Piperidine derivatives are a significant area of research in the pharmaceutical industry, and new methods for their synthesis and functionalization are an important task of modern organic chemistry . Future research may focus on developing more efficient synthesis methods and exploring the biological activity of these compounds.
Properties
IUPAC Name |
4-[1-(2-oxo-2-piperidin-1-ylethyl)benzimidazol-2-yl]-1-(2-phenylethyl)pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N4O2/c31-24-17-21(18-29(24)16-13-20-9-3-1-4-10-20)26-27-22-11-5-6-12-23(22)30(26)19-25(32)28-14-7-2-8-15-28/h1,3-6,9-12,21H,2,7-8,13-19H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRDZPYCQFGLHQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)CCC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.